2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a brominated phenoxy group, a dimethoxypyrimidinyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:
Bromination: The initial step involves the bromination of 3-methylphenol to produce 4-bromo-3-methylphenol. This can be achieved using bromine in the presence of a catalyst.
Etherification: The brominated phenol is then reacted with 2-chloroacetamide to form 2-(4-bromo-3-methylphenoxy)acetamide.
Sulfamoylation: The final step involves the reaction of the intermediate with 4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring.
Reduction: Reduction reactions can occur at the sulfamoyl group.
Substitution: The bromine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the sulfamoyl group can produce an amine derivative.
Substitution: Substitution of the bromine atom can yield various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The brominated phenoxy group and the sulfamoylphenyl group are likely to play key roles in binding to these targets, while the dimethoxypyrimidinyl group may modulate the compound’s activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dimethylphenyl isothiocyanate
- 2-Bromo-4-methoxyacetophenone
- 4-Bromo-3,5-dimethoxyamphetamine
Uniqueness
Compared to these similar compounds, 2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of a brominated phenoxy group, a dimethoxypyrimidinyl group, and a sulfamoylphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21BrN4O6S |
---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H21BrN4O6S/c1-13-10-15(6-9-17(13)22)32-12-19(27)23-14-4-7-16(8-5-14)33(28,29)26-18-11-20(30-2)25-21(24-18)31-3/h4-11H,12H2,1-3H3,(H,23,27)(H,24,25,26) |
InChI Key |
UONRUMNNRMARFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)Br |
Origin of Product |
United States |
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